tert-Butyl indolin-6-ylcarbamate
Description
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Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(2,3-dihydro-1H-indol-6-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-10-5-4-9-6-7-14-11(9)8-10/h4-5,8,14H,6-7H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVPSFNYFXGUHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(CCN2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40700597 | |
| Record name | tert-Butyl 2,3-dihydro-1H-indol-6-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40700597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885270-09-7 | |
| Record name | tert-Butyl 2,3-dihydro-1H-indol-6-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40700597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization Within Indoline Containing Molecular Scaffolds in Medicinal Chemistry
The indoline (B122111) scaffold is a privileged structural motif found in numerous natural products and synthetic compounds with a wide range of biological activities. sciencedaily.comnih.govmdpi.combenthamdirect.com This bicyclic system, consisting of a benzene (B151609) ring fused to a five-membered nitrogen-containing ring, serves as a versatile template for the design of novel therapeutic agents. nih.govmdpi.com The indole (B1671886) nucleus, a common feature in many biomolecules like tryptophan, has spurred extensive research into indole-based derivatives. nih.gov
Indoline derivatives have been investigated for their potential in treating various diseases, including cancer, hypertension, and migraines. sciencedaily.com The ability to readily modify the indoline structure allows for the creation of a multitude of compounds with diverse pharmacological profiles. mdpi.com The nitrogen atom within the indoline ring can participate in crucial hydrogen bond interactions with biological targets, anchoring the molecule to its site of action. nih.gov This has been a key consideration in the design of ligands for various receptors and enzymes. nih.gov
Significance of the Carbamate Moiety in Drug Discovery and Chemical Synthesis
The carbamate (B1207046) group (-NHCOO-) is a key structural feature in many approved drugs and prodrugs. nih.govacs.orgresearchgate.netepa.gov This functional group is recognized for its chemical and proteolytic stability, its ability to permeate cell membranes, and its resemblance to a peptide bond. nih.govnih.gov These characteristics make carbamates valuable in medicinal chemistry for several reasons:
Modulation of Biological Activity: The carbamate moiety can influence a molecule's biological properties and improve its stability and pharmacokinetic profile. nih.govacs.org It can participate in hydrogen bonding with target enzymes or receptors. nih.govacs.org
Prodrug Design: Carbamates are utilized in the design of prodrugs to enhance the oral bioavailability and metabolic stability of parent drugs. nih.gov They can be hydrolyzed by enzymes in the body to release the active drug. nih.gov
Amine Protection: In organic synthesis, the carbamate group, particularly the tert-butoxycarbonyl (Boc) group, is widely used as a protecting group for amines due to its stability under various reaction conditions and its ease of removal under mild acidic conditions. nih.gov
Current Research Landscape and Knowledge Gaps Pertaining to Tert Butyl Indolin 6 Ylcarbamate
Advanced Strategies for the Synthesis of this compound and its Analogs
The construction of the indoline scaffold and the introduction of the tert-butyl carbamate group are key steps in the synthesis of the title compound. Modern synthetic methods focus on efficiency, regioselectivity, and stereoselectivity.
Indoline Ring System Functionalization and Carbamate Formation
The functionalization of the indoline ring system is a crucial aspect of synthesizing analogs of this compound. Various methods have been developed for the regioselective functionalization of indoles and indolines, which can be adapted for this purpose. For instance, directed ortho-metalation strategies allow for the introduction of substituents at specific positions on the benzene (B151609) ring of the indole (B1671886) nucleus. acs.org
The formation of the carbamate group is typically achieved by reacting the corresponding amine with di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) or other suitable reagents. For example, tert-butyl carbamates of various heterocyclic amines, including indoles, can be prepared, and the Boc group can also be removed under mild basic conditions using aqueous methanolic potassium carbonate. researchgate.net The synthesis of tert-butyl (2-aminophenyl)carbamate, a related compound, has been reported, and a new polymorph of this compound has been identified. researchgate.net
Stereoselective and Regioselective Synthetic Approaches
The development of stereoselective and regioselective methods is paramount for accessing specific isomers of substituted indolines. Regioselectivity is crucial when functionalizing the indoline core, as different positions on the aromatic ring and the pyrroline (B1223166) ring can be targeted. For example, a highly regioselective functionalization of indole at the C-4 position has been achieved using an aldehyde directing group and a ruthenium catalyst. nih.gov Another approach demonstrates the regioselective synthesis of 3-substituted indole derivatives. nih.gov The regioselectivity in alkene formation during synthesis is also a critical consideration. youtube.com
Stereoselective synthesis is important when chiral centers are present in the target molecule. While the parent this compound is not chiral, derivatives may be. Organocatalytic methods have been developed for the stereoselective synthesis of related heterocyclic compounds like isoindolinones. researchgate.net Chemoenzymatic strategies have also been employed for the practical synthesis of chiral piperidine (B6355638) derivatives, a methodology that could potentially be adapted for chiral indoline synthesis. researchgate.net
Catalytic Methods in this compound Synthesis
Catalysis plays a pivotal role in the modern synthesis of indolines. Transition metal catalysts, particularly those based on palladium, rhodium, and iridium, are widely used. nih.govresearchgate.netmdpi.com Nickel/photoredox dual catalysis has been employed for the highly regioselective synthesis of 3-substituted indolines. acs.org Cobalt-catalyzed methods have also been developed for indoline synthesis through hydrogen atom transfer to cobalt(III)-carbene radicals. nih.govscispace.com
Palladium-catalyzed C-H activation is a powerful tool for the synthesis of indoles and indolines. researchgate.net Iridium-catalyzed enantioselective C7-allylic alkylation of 4-aminoindoles has been reported, showcasing the potential for functionalizing the benzene ring of the indole nucleus. acs.org These catalytic methods offer efficient and selective routes to functionalized indolines that can be precursors to this compound and its analogs.
Derivatization and Chemical Modification of the this compound Core
The derivatization of the this compound core is essential for exploring structure-activity relationships (SAR) in drug discovery and for tuning the properties of materials.
Modifications of the Indoline Ring System for Structure-Activity Relationship Studies
Modifications to the indoline ring can significantly impact the biological activity of the molecule. Functionalization at various positions of the indoline nucleus allows for a systematic investigation of how different substituents affect the molecule's interaction with biological targets. For example, the C2-functionalization of indoles via umpolung is a known strategy to introduce substituents at this position. nih.gov The synthesis of 9-substituted derivatives of a related purine (B94841) compound demonstrates a general approach to modifying heterocyclic cores. researchgate.net
The following table summarizes some examples of functionalized indoline derivatives and the synthetic methods used:
| Derivative | Synthetic Method | Reference |
| 3-Substituted Indolines | Nickel/Photoredox Dual Catalysis | acs.org |
| C7-Functionalized Indolines | Atroposelective C-H Functionalization | nih.gov |
| 4-Substituted Indoles | Ruthenium-Catalyzed C-H Activation | nih.gov |
| C7-Allylated 4-Aminoindoles | Iridium-Catalyzed Allylic Alkylation | acs.org |
Alterations of the Carbamate Group
The tert-butyl carbamate (Boc) group is a common protecting group for amines and can also influence the properties of the molecule. Alterations to this group can be achieved through various chemical transformations.
The Boc group can be cleaved under acidic conditions, for example, using trifluoroacetic acid, or under mild basic conditions. researchgate.netmdpi.com This deprotection reveals the free amine, which can then be further functionalized. For instance, the free amine can be acylated, alkylated, or used in coupling reactions to introduce a wide variety of substituents.
The synthesis of related carbamate derivatives, such as tert-butyl (2-oxo-2H-pyran-5-yl)carbamate and tert-butyl N-[6-(N,N-dipropylcarbamoyl)-1,3-benzothiazol-2-yl]carbamate, highlights the versatility of carbamate chemistry. mdpi.comnih.govresearchgate.net Additionally, new reagents like tert-butyl [[2-(trimethylsilyl)ethyl]sulfonyl]carbamate have been developed for use in reactions like the Mitsunobu reaction, which could potentially be applied to modify the carbamate group or other parts of the molecule. acs.org
Synthesis of Conjugates and Bioconjugates for Targeted Research
Currently, there is a notable absence of specific, peer-reviewed literature detailing the synthesis of conjugates and bioconjugates derived from this compound for targeted research applications. While the tert-butoxycarbonyl (Boc) protecting group is a common feature in the synthesis of complex molecules and bioconjugates, and the indoline scaffold is of interest in medicinal chemistry, the direct application of these principles to this compound has not been documented in the accessible scientific domain. General methods for conjugating molecules containing secondary amines (once the Boc group is removed) are well-established, but specific examples, reaction conditions, and characterization of conjugates involving this particular indoline derivative are not published.
Reaction Mechanisms and Kinetic Analysis in Synthetic Pathways
Detailed mechanistic and kinetic studies provide a fundamental understanding of how chemical reactions proceed, enabling optimization of conditions and control over product formation. However, for this compound, such in-depth analyses appear to be absent from the current body of scientific literature.
Mechanistic Investigations of this compound Formation
No specific mechanistic investigations into the formation of this compound have been published. The synthesis would typically involve the reaction of 6-aminoindoline with di-tert-butyl dicarbonate (Boc)₂O or a similar Boc-group-donating reagent. The generally accepted mechanism for such a reaction is the nucleophilic attack of the amino group on the carbonyl carbon of the (Boc)₂O, followed by the collapse of the tetrahedral intermediate to form the carbamate and release tert-butanol (B103910) and carbon dioxide. However, specific studies validating this pathway, investigating potential side reactions, or detailing the transition state energies for this compound are not available.
Kinetic Studies of Key Synthetic Steps
Similarly, there is no published research focusing on the kinetic studies of the synthetic steps leading to this compound. Kinetic data, such as reaction rates, rate constants, and activation energies, are crucial for understanding reaction dynamics and for scaling up production. Studies on other carbamate formations have shown that factors like solvent polarity, temperature, and the nature of the base (if used) can significantly influence the reaction kinetics. For instance, studies on the enzymatic kinetic resolution of related compounds like tert-butyl 2-(1-hydroxyethyl)phenylcarbamate highlight how reaction conditions are optimized by studying reaction times and temperatures. However, no such data has been generated or published specifically for the synthesis of this compound.
The table below illustrates the type of data that is currently unavailable for this compound but is essential for a complete understanding of its synthetic chemistry.
Table 1: Hypothetical Kinetic Data for the Formation of this compound (Data Not Available in Literature)
| Parameter | Value | Conditions |
| Rate Constant (k) | Not Determined | Not Applicable |
| Reaction Order | Not Determined | Not Applicable |
| Activation Energy (Ea) | Not Determined | Not Applicable |
| Half-life (t₁/₂) | Not Determined | Not Applicable |
The lack of this fundamental research indicates that while this compound may be utilized as a building block or intermediate, its own synthetic and mechanistic properties have not been a subject of focused academic or industrial investigation to date.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation and Conformational Analysis
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for a complete assignment of the molecular skeleton.
¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of different proton environments and their connectivity through spin-spin coupling. The large tert-butyl group gives rise to a characteristic sharp and intense singlet at approximately 1.4-1.5 ppm, integrating to nine protons. rsc.org The protons on the indoline ring exhibit distinct signals. The aliphatic protons of the five-membered ring typically appear as triplets around 3.0 and 3.5 ppm. The aromatic protons on the benzene ring will show characteristic splitting patterns in the aromatic region (approximately 6.5-7.5 ppm). The N-H protons of the carbamate and the indoline amine will appear as singlets, with their chemical shifts being sensitive to solvent and concentration.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum confirms the carbon framework of the molecule. The tert-butyl group shows two distinct signals: one for the quaternary carbon around 79-81 ppm and another for the three equivalent methyl carbons at approximately 28 ppm. rsc.orgnanalysis.com The carbonyl carbon of the carbamate group is typically found downfield, around 153-156 ppm. rsc.org The carbons of the indoline ring, both aliphatic and aromatic, will have specific chemical shifts that allow for their complete assignment. docbrown.infochemicalbook.com Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to confirm the connectivity between protons and carbons, providing definitive structural proof.
| ¹H NMR (Predicted) * | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| tert-Butyl | 1.45 | s | 9H | -C(CH₃)₃ |
| Indoline CH₂ | ~3.0 | t | 2H | C₅-H₂ |
| Indoline CH₂ | ~3.5 | t | 2H | C₄-H₂ |
| Aromatic CH | 6.5-7.5 | m | 3H | Ar-H |
| Carbamate NH | variable | s | 1H | -NHCOO- |
| Indoline NH | variable | s | 1H | Indoline N-H |
| ¹³C NMR (Predicted) * | Chemical Shift (δ) ppm | Assignment |
| tert-Butyl (CH₃) | ~28.3 | -C(CH₃)₃ |
| Indoline CH₂ | ~30 | C₅ |
| Indoline CH₂ | ~50 | C₄ |
| tert-Butyl (Quaternary C) | ~80.5 | -C(CH₃)₃ |
| Aromatic CH | 110-130 | Ar-C |
| Aromatic C-N | ~140 | Ar-C |
| Carbamate C=O | ~154 | -NHCOO- |
| Note: Predicted values are based on typical chemical shifts for the respective functional groups and may vary depending on the solvent and experimental conditions. |
Mass Spectrometry (MS) for Fragmentation Pathway Elucidation and Isotopic Analysis
Mass spectrometry is used to determine the molecular weight and elemental composition of this compound and to study its fragmentation patterns under ionization. High-resolution mass spectrometry (HRMS) can confirm the molecular formula, C₁₃H₁₈N₂O₂, with high accuracy. The monoisotopic mass of the neutral molecule is 234.1368 Da.
In electrospray ionization (ESI), the molecule is expected to be readily observed as the protonated species [M+H]⁺ at m/z 235.1441. Other common adducts include the sodium adduct [M+Na]⁺. uni.lu
Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion would reveal characteristic fragmentation pathways. Key fragmentation steps would likely include:
Loss of the tert-butyl group: A primary fragmentation would be the loss of a tert-butyl cation or isobutylene, resulting in a significant fragment ion.
Decarboxylation: The loss of carbon dioxide (CO₂) from the carbamate moiety is another common pathway.
Cleavage of the indoline ring: Fragmentation of the heterocyclic ring system can also occur.
| Adduct/Fragment | Predicted m/z | Notes |
| [M+H]⁺ | 235.1441 | Protonated molecule |
| [M+Na]⁺ | 257.1260 | Sodium adduct uni.lu |
| [M-C₄H₈+H]⁺ | 179.0815 | Loss of isobutylene |
| [M-Boc+H]⁺ | 135.0862 | Loss of the entire Boc protecting group |
| [M-CO₂-C₄H₉+H]⁺ | 133.0913 | Subsequent loss of CO₂ and tert-butyl radical |
X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions
X-ray crystallography provides the most definitive structural information for a compound in its solid state, revealing precise bond lengths, bond angles, and torsional angles. While specific crystallographic data for this compound is not widely available in the public domain, such an analysis would be invaluable.
Chromatographic Techniques for Purity Assessment and Complex Mixture Separation in Research Contexts
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), are essential for assessing the purity of this compound and for its separation from reaction intermediates or impurities. bldpharm.combldpharm.com
A typical reversed-phase HPLC method would be employed for purity analysis. This would likely involve:
Stationary Phase: A C18-functionalized silica (B1680970) column.
Mobile Phase: A gradient elution using a mixture of water (often with an additive like 0.1% formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol.
Detection: UV detection is suitable due to the aromatic chromophore in the indoline ring. A photodiode array (PDA) detector would allow for the acquisition of the UV spectrum of the peak, aiding in its identification.
The retention time of the compound is dependent on its polarity and the specific chromatographic conditions. A pure sample should ideally yield a single, sharp, and symmetrical peak in the chromatogram. The purity can be quantified by integrating the peak area and is often expressed as a percentage of the total area of all observed peaks.
Advanced Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Fingerprinting
Vibrational spectroscopy, including both Infrared (IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of the molecule's functional groups. mdpi.com
Infrared (IR) Spectroscopy: The IR spectrum is particularly useful for identifying key functional groups. The carbamate group gives rise to several strong, characteristic bands. A strong absorption band for the C=O (carbonyl) stretch is expected in the region of 1680-1720 cm⁻¹. The N-H stretching vibration of the carbamate and the indoline amine would appear as one or two bands in the 3200-3400 cm⁻¹ region. nist.govdocbrown.info The C-H stretching vibrations of the aliphatic indoline and tert-butyl groups are found just below 3000 cm⁻¹, while aromatic C-H stretches appear just above 3000 cm⁻¹. researchgate.net
Raman Spectroscopy: Raman spectroscopy provides complementary information. While the C=O stretch is also visible, aromatic ring vibrations often produce strong and sharp signals in the Raman spectrum, particularly the ring breathing modes around 1600 cm⁻¹. researchgate.net The symmetric vibrations of the tert-butyl group are also typically strong in the Raman spectrum. The low water interference of Raman spectroscopy makes it advantageous for studying samples in aqueous media. mdpi.com
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
| N-H Stretch (Amine/Amide) | 3200-3400 | Medium-Strong | Medium |
| Aromatic C-H Stretch | 3000-3100 | Medium | Strong |
| Aliphatic C-H Stretch | 2850-2980 | Strong | Strong |
| C=O Stretch (Carbamate) | 1680-1720 | Strong | Medium |
| Aromatic C=C Stretch | 1550-1620 | Medium | Strong |
| N-H Bend | 1500-1550 | Medium | Weak |
| C-N Stretch | 1200-1350 | Medium | Medium |
Structure Activity Relationship Sar and Computational Chemistry Studies of Tert Butyl Indolin 6 Ylcarbamate Derivatives
Systematic Structural Modifications and Their Impact on Biological Activity
The core principle of SAR studies is the systematic alteration of a lead compound's structure to map out the chemical features essential for its biological activity. For indole (B1671886) derivatives, including those related to tert-butyl indolin-6-ylcarbamate, research has shown that modifications at various positions of the indole ring and the carbamate (B1207046) group can dramatically affect their therapeutic properties. nih.gov
Key areas of modification often include:
Modification of the Carbamate Moiety: The tert-butyl group of the carbamate is a bulky, lipophilic moiety that can be critical for anchoring the ligand in a binding pocket. Altering this group or replacing the entire carbamate with other functionalities like amides or sulfonamides can probe the size and nature of the pocket. researchgate.net
Alterations to the Indoline (B122111) Ring: The saturation level of the pyrrole (B145914) part of the indoline structure is another point of modification. The transition from a saturated indoline to an unsaturated indole can impact the molecule's planarity and aromaticity, which are key determinants of binding interactions, such as pi-stacking.
A study on related indole derivatives highlighted that combining the indole scaffold with other heterocyclic rings like thiophene, pyridine, or pyrimidine (B1678525) through molecular association can lead to synergistic or additive effects, enhancing biological activities such as antioxidant potential. mdpi.com These systematic modifications are crucial for developing a qualitative SAR, which provides a foundational blueprint for further quantitative and computational analysis. nih.gov
| Modification Site | Type of Modification | Observed Impact on Activity | Reference |
| Indole Ring (Position 5) | Halogen (Cl) or Nitro (NO2) vs. Hydrogen (H) | Can lead to different binding modes within the same receptor, affecting affinity and selectivity. | nih.gov |
| Side Chain | Introduction of constrained linkers (e.g., amides) | Influences conformational flexibility and can confer selectivity for receptor subtypes. | nih.gov |
| Carbamate/Amide Group | Substitution with various benzoyl groups | Modulates anti-inflammatory activity, with specific substitutions showing activity comparable to standard drugs. | researchgate.net |
| Indole Core | Fusion with other heterocycles (e.g., pyrimidine) | Can produce synergistic antioxidant activity. | mdpi.com |
Homology Modeling and Ligand-Protein Interaction Predictions
When the experimental 3D structure of a target protein is unavailable, homology modeling serves as a powerful tool to generate a reliable model. nih.gov This computational technique constructs an atomic-resolution model of the "target" protein from its amino acid sequence and an experimentally determined structure of a related homologous protein (the "template"). nih.govjddtonline.info For derivatives of this compound, identifying their biological targets is the first step. Once a target is identified, if its crystal structure is unknown, a homology model can be built. The quality of this model is critical and is often assessed using tools like Ramachandran plots, which evaluate the stereochemical quality of the protein backbone. nih.gov
With a reliable 3D structure of the target protein, molecular docking simulations are performed to predict the preferred binding mode and affinity of a ligand. nih.gov These simulations place the ligand (e.g., a this compound derivative) into the binding site of the protein and score the different poses based on a scoring function that approximates the binding free energy.
Docking studies on related indole derivatives have revealed key interactions that drive binding:
Hydrogen Bonds: The N-H group of the indole ring and the carbonyl oxygen of the carbamate are common hydrogen bond donors and acceptors, respectively, forming critical connections with amino acid residues in the protein's active site. nih.gov
Hydrophobic Interactions: The lipophilic indole ring and the tert-butyl group often engage in hydrophobic and van der Waals interactions with nonpolar residues, contributing significantly to binding affinity. physchemres.org
Pi-Alkyl and Pi-Stacking Interactions: The aromatic indole nucleus can interact favorably with alkyl side chains of amino acids or stack with aromatic residues like phenylalanine, tyrosine, or tryptophan. physchemres.org
These predicted interactions provide a structural hypothesis for the observed biological activity and guide further SAR studies. For example, if docking predicts a crucial hydrogen bond, chemists can synthesize analogues that enhance this interaction. tandfonline.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
QSAR represents a leap from qualitative SAR to a quantitative and predictive paradigm. researchgate.net It aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov A robust QSAR model can predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating drug discovery. mdpi.com
The process involves several steps:
Data Set Preparation: A series of compounds with known biological activities (e.g., IC₅₀ values) is selected. This set is typically divided into a training set for model building and a test set for validation. tandfonline.com
Descriptor Calculation: Molecular descriptors, which are numerical representations of a molecule's physicochemical properties (e.g., electronic, steric, hydrophobic), are calculated for each compound.
Model Generation: Statistical methods, such as partial least squares (PLS) regression or machine learning algorithms, are used to build a model that correlates the descriptors with biological activity. physchemres.org
Validation: The model's statistical significance and predictive power are rigorously validated using the test set and cross-validation techniques, often assessed by the correlation coefficient (r²) and cross-validated correlation coefficient (q²). tandfonline.comnih.gov
For indole derivatives, 2D and 3D-QSAR studies have been successfully applied. physchemres.orgtandfonline.com For example, a 2D-QSAR study on indole derivatives as antioxidants successfully predicted inhibitory activity, guiding the synthesis of a candidate with higher activity than the standard. mdpi.com 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, or other properties would increase or decrease activity, providing intuitive guidance for molecular design. tandfonline.com
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling
DFT is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. researchgate.net It provides deep insights into the intrinsic properties of compounds like this compound, complementing experimental findings.
FMO theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, the innermost empty orbital, acts as an electron acceptor (electrophile). youtube.comlibretexts.org
For this compound derivatives, FMO analysis can reveal:
Reactivity Hotspots: The distribution of the HOMO and LUMO across the molecule indicates the likely sites for nucleophilic and electrophilic attack, respectively. For many indole derivatives, the HOMO is localized on the electron-rich indole ring system, consistent with its role in many biological interactions. researchgate.netmdpi.com
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron to a higher energy state. This parameter is often correlated with biological activity in QSAR studies. researchgate.net
| Parameter | Description | Significance for Reactivity | Reference |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons (nucleophilicity). Higher energy often means greater reactivity. | youtube.com |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons (electrophilicity). Lower energy often means greater reactivity. | youtube.com |
| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO. | An indicator of kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. | researchgate.netwikipedia.org |
NBO analysis provides a chemically intuitive picture of bonding by transforming the complex molecular orbitals into localized orbitals representing core electrons, lone pairs, and bonds. wisc.edunih.gov This method allows for the quantitative analysis of hyperconjugation—stabilizing interactions that result from electron donation from a filled donor orbital to an empty acceptor orbital (e.g., a lone pair donating into an adjacent anti-bonding orbital). rsc.org These interactions are fundamental to understanding molecular structure and stability. wisc.edu
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, defines chemical structures, such as atoms and bonds, based on the topology of the electron density (ρ). wikipedia.orgamercrystalassn.org A key feature is the bond critical point (BCP), a point of minimum electron density between two bonded atoms. wiley-vch.de The properties of the electron density at the BCP, such as its magnitude and the Laplacian (∇²ρ), can be used to classify the nature of the chemical bond (e.g., covalent vs. closed-shell interactions like hydrogen bonds). wiley-vch.deresearchgate.net This provides a rigorous physical basis for analyzing the bonding within this compound and its interactions with protein targets.
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Binding Dynamics
While docking provides a static snapshot of a ligand-protein complex, MD simulations offer a dynamic view, simulating the movements of atoms and molecules over time. tandfonline.com This allows for the study of the conformational flexibility of both the ligand and the protein and the stability of their interactions. nih.gov
For this compound derivatives, MD simulations can:
Assess Binding Stability: By running a simulation of the docked complex for nanoseconds or longer, researchers can verify if the key interactions predicted by docking are maintained over time.
Reveal Conformational Changes: Proteins and ligands are not rigid. MD simulations can show how the protein and ligand adapt to each other upon binding, a phenomenon known as induced fit. escholarship.org This can reveal alternative binding modes or allosteric sites not identified by rigid docking.
Calculate Binding Free Energy: Advanced techniques like MM/PBSA and MM/GBSA can be applied to MD trajectories to provide a more accurate estimation of the binding free energy, which is a better correlate of binding affinity than docking scores.
Studies on related systems have used MD simulations to confirm the stability of key hydrogen bonds and hydrophobic interactions, validating the binding poses obtained from docking and providing a more complete picture of the dynamic recognition process between the ligand and its target. nih.govtandfonline.com
Virtual Screening and Rational Drug Design Methodologies
Virtual screening and rational drug design have become indispensable tools in modern drug discovery, accelerating the identification of promising lead compounds and reducing the time and cost associated with preclinical research. nih.govbeilstein-journals.org These computational approaches leverage knowledge of a biological target's structure or the properties of known active ligands to screen large chemical libraries and prioritize candidates for synthesis and experimental testing. beilstein-journals.orgmdpi.com For derivatives of scaffolds like this compound, these methodologies offer a powerful pathway to optimize biological activity against various therapeutic targets. The primary strategies employed are structure-based and ligand-based drug design. beilstein-journals.org
Structure-Based Virtual Screening (SBVS)
When the three-dimensional structure of a biological target (e.g., an enzyme or receptor) is known, structure-based virtual screening can be employed. mdpi.com This technique, also known as molecular docking, involves computationally placing compounds from a virtual library into the binding site of the target protein. beilstein-journals.org Algorithms then calculate the most likely binding poses and estimate the binding affinity using scoring functions. beilstein-journals.orgnih.gov This process allows researchers to rank compounds based on their predicted ability to interact favorably with the target.
For example, in the search for novel antitubercular agents, docking studies have been crucial. Indolizine derivatives have been evaluated against targets like the enoyl-acyl carrier protein reductase (InhA) to predict binding modes and affinity. nih.gov Similarly, studies on quinolinone-based thiosemicarbazones used molecular docking to predict their affinity for Mycobacterium tuberculosis proteins like InhA and decaprenylphosphoryl-β-D-ribose-2'-oxidase (DprE1). nih.gov A hypothetical screening of this compound derivatives against a target kinase could yield results like those presented in Table 1, where modifications to the indoline scaffold are evaluated based on their docking scores and interactions with key amino acid residues in the active site.
Table 1: Hypothetical Molecular Docking Results of this compound Derivatives against a Target Kinase This table is for illustrative purposes and represents the type of data generated during a virtual screening campaign.
| Compound ID | Modification on Indoline Ring | Docking Score (kcal/mol) | Key Predicted Interacting Residues |
|---|---|---|---|
| IND-001 | None (Parent Scaffold) | -6.5 | Val18, Leu83 |
| IND-002 | Addition of a 4-fluorophenyl group at N1 | -8.2 | Val18, Ala31, Lys33, Leu83 |
| IND-003 | Addition of a 3-pyridyl group at N1 | -8.9 | Val18, Lys33 (H-bond), Glu81 |
| IND-004 | Substitution of tert-butyl with methyl | -5.9 | Val18, Leu83 |
| IND-005 | Addition of a sulfonamide group at C5 | -7.8 | Val18, Leu83, Arg145 (H-bond) |
Ligand-Based Drug Design
In the absence of a known 3D target structure, ligand-based methods are utilized. beilstein-journals.org These approaches rely on the principle that molecules with similar structures or properties are likely to have similar biological activities. Key techniques include Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling.
Quantitative Structure-Activity Relationship (QSAR)
QSAR is a computational method that aims to build a mathematical model correlating the chemical structures of a series of compounds with their biological activities. nih.govnih.gov This is achieved by calculating various molecular descriptors (e.g., physicochemical, electronic, topological) and using statistical methods to generate an equation that predicts activity. nih.govnih.gov Such models are invaluable for predicting the activity of new, unsynthesized compounds, thereby guiding lead optimization. nih.gov
For instance, QSAR studies on 1,2,4-Triazole (B32235) derivatives and quinolinone-based thiosemicarbazones have successfully developed models to predict antitubercular activity, highlighting descriptors like van der Waals volume and electron density as crucial for activity. nih.govnih.gov A QSAR model for a series of indoline derivatives might identify key structural features that enhance or diminish their desired biological effect, as illustrated in the example in Table 2. The robustness of a QSAR model is confirmed through statistical parameters like a high squared correlation coefficient (R²) and F-test value, along with external validation. nih.govnih.gov
Table 2: Example of a QSAR Model for Antitubercular Activity of Indoline Derivatives This table is a hypothetical representation of a QSAR model based on established principles.
| Molecular Descriptor | Coefficient in QSAR Equation | Description of Influence |
|---|---|---|
| LogP (Lipophilicity) | +0.25 | Increased lipophilicity is positively correlated with activity, suggesting importance of membrane penetration. |
| Molecular Volume | -0.15 | Increased molecular size is negatively correlated with activity, indicating potential steric hindrance at the binding site. |
| Number of H-Bond Donors | +0.40 | A higher number of hydrogen bond donors enhances activity, suggesting key hydrogen bonding interactions with the target. |
| Dipole Moment | +0.10 | A higher dipole moment shows a slight positive correlation with activity, indicating the role of polar interactions. |
Pharmacophore Modeling
Another powerful ligand-based technique is pharmacophore modeling. A pharmacophore represents the three-dimensional arrangement of essential molecular features (e.g., hydrogen bond acceptors/donors, hydrophobic centers, aromatic rings) necessary for a molecule to bind to a specific target. mdpi.com This model can be generated from a set of known active molecules and then used as a 3D query to screen large compound databases, rapidly identifying diverse scaffolds that fit the required features. mdpi.comresearchgate.net
Rational Design and Hit Validation
The ultimate goal of these screening methodologies is the rational design of novel, more potent compounds. Hits identified from virtual screening are starting points for lead optimization. mdpi.com For example, molecular dynamics simulations can be performed on docked inhibitor-protein complexes to study their stability and confirm key binding interactions over time. nih.govnih.gov In a study on indole derivatives targeting M. tuberculosis DNA gyrase, molecular dynamics simulations confirmed that hydrogen bond interactions with the residue Asp79 were critical for high-affinity binding, providing a clear rationale for designing next-generation inhibitors with improved potency. nih.gov This iterative cycle of computational prediction, chemical synthesis, and biological testing is a cornerstone of modern rational drug design.
Biological Activities and Pharmacological Mechanisms of Action
Investigation of Antimicrobial Potency of tert-Butyl Indolin-6-ylcarbamate Analogs
The indole (B1671886) nucleus and its derivatives are known to exhibit a broad spectrum of antimicrobial activities. nih.govnih.gov Studies on various substituted indole derivatives have demonstrated their efficacy against a range of microbial pathogens, including bacteria and fungi. nih.govscirp.orgresearchgate.net For instance, certain indole derivatives have shown promising activity against Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), Escherichia coli, Bacillus subtilis, Candida albicans, and Candida krusei. nih.gov The antimicrobial action of these compounds is often attributed to their ability to interfere with essential cellular processes in microorganisms.
These findings suggest that the indoline (B122111) carbamate (B1207046) scaffold could be a valuable template for the development of new antimicrobial agents. Further research is warranted to evaluate the specific antimicrobial spectrum and mechanism of action of this compound and its close analogs.
Exploration of Anti-inflammatory Effects
Indoline derivatives have emerged as a promising class of compounds with potent anti-inflammatory properties. nih.govresearchgate.net Several studies have demonstrated the ability of these compounds to modulate inflammatory pathways and reduce the production of pro-inflammatory mediators. The anti-inflammatory effects of these derivatives are often linked to their antioxidant properties and their ability to inhibit key enzymes involved in the inflammatory cascade. nih.govnih.gov
A study on novel N-substituted indoline derivatives revealed their capacity to protect RAW264.7 macrophages against lipopolysaccharide (LPS)-induced elevation of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). nih.govresearchgate.net Some of these derivatives exhibited anti-inflammatory activity at concentrations as low as 1 pM to 1 nM. nih.gov Furthermore, in vivo studies in mice showed that subcutaneous injection of these compounds prevented LPS-induced cytokine elevation in the brain and peripheral tissues. nih.govresearchgate.net
The mechanism of action for some of these anti-inflammatory indoline derivatives involves the inhibition of the COX-2 enzyme. nih.gov Molecular docking studies have suggested that certain N-substituted indole derivatives can effectively bind to the active site of COX-2, thereby inhibiting its activity. nih.gov Additionally, the anti-inflammatory properties of some indoles have been attributed to the inhibition of nuclear factor kappa B (NF-κB) translocation. nih.gov
While direct evidence for the anti-inflammatory activity of this compound is lacking, the significant anti-inflammatory effects observed in its structural analogs highlight the potential of this compound as a lead for the development of novel anti-inflammatory drugs.
Assessment of Anticancer and Antitumor Properties
The indole and indoline scaffolds are present in numerous natural and synthetic compounds with significant anticancer activity. nih.govresearchgate.netnih.gov These compounds exert their antitumor effects through various mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and cell cycle arrest. nih.gov
Research on indoline derivatives has identified compounds with potent antiproliferative activity against various cancer cell lines. nih.gov For instance, one study reported an indoline derivative that exhibited significant activity against several esophageal squamous cell carcinoma cell lines, with IC50 values in the low micromolar range. nih.gov The anticancer mechanism of this compound was attributed to its ability to inhibit tubulin polymerization by binding to the colchicine (B1669291) binding site. nih.gov
Furthermore, a study on tert-butyl ((1H-indol-7-yl)methyl)(allyl)carbamate, an indole analog, demonstrated significant inhibition of breast cancer cell proliferation at a concentration of 5 µM, through the induction of apoptosis and cell cycle arrest. Another study on tert-butyl ((1H-indol-3-yl)methyl)carbamate showed cytotoxic effects on human breast cancer (MCF-7), HeLa, and A549 cell lines.
The table below summarizes the anticancer activity of some indole and indoline derivatives against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Indoline derivative 9d | MGC-803 | 1.84 | Tubulin polymerization inhibition | nih.gov |
| Indoline derivative 9d | Kyse450 | 1.49 | Tubulin polymerization inhibition | nih.gov |
| tert-Butyl ((1H-indol-7-yl)methyl)(allyl)carbamate | Breast cancer cells | 5 | Apoptosis induction, cell cycle arrest | |
| tert-Butyl ((1H-indol-3-yl)methyl)carbamate | MCF-7 | 6.0 | Cytotoxicity | |
| tert-Butyl ((1H-indol-3-yl)methyl)carbamate | HeLa | 4.7 | Cytotoxicity | |
| tert-Butyl ((1H-indol-3-yl)methyl)carbamate | A549 | 5.5 | Cytotoxicity |
These findings underscore the potential of the indoline carbamate structure as a promising scaffold for the design of novel anticancer agents.
Neuropharmacological Research and Central Nervous System Interactions
The indoline and carbamate moieties are key components of several compounds with significant activity in the central nervous system (CNS). nih.govnih.gov A primary area of investigation for these derivatives is their potential as cholinesterase inhibitors for the treatment of neurodegenerative diseases like Alzheimer's disease. nih.govnih.govacs.org
The inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132), is a key therapeutic strategy for managing Alzheimer's disease. nih.govnih.gov Carbamate derivatives are a well-established class of AChE inhibitors. nih.gov
A significant study on carbamate derivatives of indoline-3-propionic acid demonstrated that the introduction of a carbamate moiety at positions 4, 6, or 7 of the indoline ring conferred both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitory activities. nih.govacs.orgacs.org This finding is particularly relevant to this compound, suggesting that it may possess similar inhibitory properties.
The table below presents the AChE inhibitory activity of some indoline carbamate derivatives.
| Compound | AChE IC50 (µM) | Reference |
| 3-(2-aminoethyl) indolin-4-yl ethyl(methyl)carbamate dihydrochloride (B599025) (120) | 0.4 | nih.govacs.org |
| 3-(3-methoxy-3-oxopropyl)-4-(((4-methoxyphenyl)(methyl) carbamoyl)oxy)indolin-1-ium hydrochloride (94) | 1.2 | nih.govacs.org |
These results strongly suggest that the indolin-6-ylcarbamate scaffold has the potential to be a valuable starting point for the development of new AChE inhibitors for the treatment of Alzheimer's disease and other neurological disorders.
Enzyme Modulation and Receptor Binding Studies
The biological activities of indoline and carbamate derivatives are often mediated through their interaction with specific enzymes and receptors. As discussed previously, a key mechanism of action for many of these compounds is the inhibition of enzymes such as acetylcholinesterase and cyclooxygenase. nih.govnih.govacs.org
Beyond direct enzyme inhibition, indole derivatives are known to interact with a variety of receptors in the body. For instance, some indole derivatives have been shown to modulate the activity of neurotransmitter receptors. The structural similarity of the indoline core to endogenous signaling molecules suggests that these compounds could have a wide range of receptor-mediated effects.
The carbamate group itself can play a crucial role in the interaction with biological targets, often acting as a key pharmacophore that contributes to the binding affinity and efficacy of the molecule. nih.gov The stability and hydrogen-bonding capabilities of the carbamate moiety can facilitate strong and specific interactions with the active sites of enzymes and receptors. nih.gov
In Vitro and In Vivo Pharmacological Model Systems for Efficacy Evaluation
The evaluation of the pharmacological efficacy of indoline carbamate analogs has been conducted using a variety of established in vitro and in vivo model systems.
In Vitro Models:
Antimicrobial assays: Broth microdilution methods are commonly used to determine the minimum inhibitory concentration (MIC) of compounds against various bacterial and fungal strains. nih.gov
Anti-inflammatory assays: Lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cell lines are frequently used to assess the ability of compounds to inhibit the production of pro-inflammatory mediators like NO, TNF-α, and IL-6. nih.govresearchgate.netnih.gov
Anticancer assays: A panel of human cancer cell lines, such as MCF-7 (breast), HeLa (cervical), A549 (lung), and various esophageal cancer cell lines, are utilized to evaluate the cytotoxic and antiproliferative effects of the compounds using assays like the MTT assay. nih.gov
Acetylcholinesterase inhibition assays: Ellman's method is a standard in vitro assay used to determine the IC50 values of compounds against AChE. nih.gov
In Vivo Models:
Anti-inflammatory models: The carrageenan-induced paw edema model in rats is a common acute inflammation model used to assess the in vivo anti-inflammatory activity of compounds. nih.gov LPS-induced inflammation in mice is another model used to evaluate the systemic anti-inflammatory effects. nih.govresearchgate.net
These model systems are crucial for elucidating the pharmacological profile of new chemical entities and for guiding the lead optimization process in drug discovery programs.
Metabolism and Pharmacokinetics Research
Enzymatic Biotransformation Pathways of the tert-Butyl Indolin-6-ylcarbamate Moiety
The biotransformation of this compound is a crucial area of study to understand its behavior in a biological system. This process primarily involves enzymatic reactions that modify the compound's structure, facilitating its excretion.
Cytochrome P450 (CYP) Mediated Metabolism
The cytochrome P450 (CYP) superfamily of enzymes is a major player in the metabolism of a vast array of foreign compounds, including drugs. nih.gov For indoline-based structures, CYP-mediated oxidation is a common metabolic pathway. acs.orgnih.gov Predictive models suggest that the indoline (B122111) ring, particularly at the 5-position, can be susceptible to metabolism by CYP enzymes, which could influence its metabolic stability. acs.org
Studies on similar compounds containing a tert-butyl group have shown that CYP enzymes are involved in their metabolism. For instance, the metabolism of methyl tert-butyl ether (MTBE) to tert-butyl alcohol is catalyzed by CYP enzymes, with CYP2A6 and CYP2E1 being identified as key players in human liver microsomes. nih.gov Similarly, the metabolism of TPA023, a compound featuring a tert-butyl group, involves t-butyl hydroxylation and N-deethylation, reactions significantly inhibited by CYP3A-selective inhibitors. drugbank.com This suggests that the tert-butyl group of this compound is a likely site for hydroxylation mediated by CYP enzymes. The CYP3A subfamily, in particular, is responsible for the biotransformation of over half of all marketed drugs and is known to catalyze a wide range of oxidative reactions. mdpi.com
Hydrolytic Pathways
In addition to oxidative metabolism, hydrolysis represents another significant biotransformation pathway. The carbamate (B1207046) linkage in this compound is susceptible to hydrolysis by various esterases present in the body. This reaction would lead to the cleavage of the tert-butoxycarbonyl (Boc) protecting group, yielding 6-aminoindoline and tert-butanol (B103910). Carbamate derivatives are often explored for their potential therapeutic properties, and the carbamate group can play a role in modulating a compound's activity by forming reversible covalent bonds with target proteins.
Identification and Characterization of Metabolites using Advanced Analytical Techniques
The identification and structural elucidation of metabolites are paramount for a comprehensive understanding of a compound's metabolic fate. Modern analytical techniques are indispensable in this endeavor. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) and tandem mass spectrometry (MS/MS) are the cornerstone methods for separating and identifying metabolites in complex biological matrices like plasma, urine, and liver microsomes. bldpharm.combldpharm.com
For instance, in the metabolism study of 3-n-butylphthalide (NBP), 23 metabolites were identified in human plasma and urine using such techniques. researchgate.net The primary metabolic pathways for NBP were found to be hydroxylation on the alkyl side chain and subsequent oxidation and conjugation. researchgate.net Similarly, for this compound, one would anticipate the detection of hydroxylated metabolites on both the indoline ring and the tert-butyl group, as well as the product of carbamate hydrolysis. Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool used to confirm the precise structure of isolated metabolites. bldpharm.combldpharm.com
Below is a hypothetical table of potential metabolites of this compound based on known metabolic pathways of similar structures.
| Potential Metabolite | Metabolic Pathway | Potential Analytical Signature (LC-MS) |
| Hydroxy-tert-butyl indolin-6-ylcarbamate | CYP-mediated hydroxylation on the tert-butyl group | M+16 |
| Hydroxy-indolin-6-ylcarbamate | CYP-mediated hydroxylation on the indoline ring | M+16 |
| 6-Aminoindoline | Hydrolysis of the carbamate bond | M-100 |
| Glucuronide conjugate of hydroxylated metabolite | Phase II conjugation | M+176 (from hydroxylated metabolite) |
| Sulfate (B86663) conjugate of hydroxylated metabolite | Phase II conjugation | M+80 (from hydroxylated metabolite) |
Cellular Uptake and Intracellular Distribution Studies
Understanding how a compound enters cells and where it localizes is fundamental to its pharmacokinetic and pharmacodynamic profile. The cellular uptake of molecules can occur through various mechanisms, including passive diffusion, facilitated transport, and active transport. The physicochemical properties of this compound, such as its lipophilicity, will significantly influence its ability to cross cell membranes.
Studies on cationic liposomes have demonstrated different uptake pathways, such as endocytosis and membrane fusion, which affect the intracellular distribution and pharmacokinetics of the encapsulated contents. nih.gov For a small molecule like this compound, its distribution within the cell—for example, accumulation in the cytoplasm, mitochondria, or nucleus—can be investigated using fluorescently labeled analogs and advanced microscopy techniques. The intracellular localization can provide insights into its potential mechanism of action and off-target effects.
Elimination and Excretion Mechanisms in Biological Systems
The final step in the pharmacokinetic journey of a compound is its elimination from the body. After metabolism, the more polar metabolites of this compound are more readily excreted. The primary routes of excretion are through the urine and feces.
For example, after oral administration of 3-n-butylphthalide, approximately 81.6% of the dose was recovered in the urine, mainly as its metabolites. researchgate.net This indicates efficient absorption and subsequent renal clearance of the metabolized compound. It is expected that the metabolites of this compound, particularly the glucuronide and sulfate conjugates, will be primarily eliminated via the kidneys. The rate and extent of excretion are critical parameters in determining the dosing frequency and potential for accumulation of the compound or its metabolites in the body.
Toxicological Research and Safety Assessment
In Vitro Cytotoxicity and Cell Viability Assays
Currently, there is a lack of publicly available scientific literature detailing specific in vitro cytotoxicity and cell viability assays conducted on tert-Butyl indolin-6-ylcarbamate. Therefore, no data on its effects on various cell lines can be presented.
Genotoxicity and Mutagenicity Studies (e.g., Ames Test, Chromosomal Aberration Assays)
As of the present, no specific genotoxicity or mutagenicity studies, such as the Ames test or chromosomal aberration assays, for this compound have been reported in the accessible scientific literature. Consequently, its potential to cause genetic mutations or chromosomal damage remains uncharacterized.
Oxidative Stress Induction and Cellular Antioxidant Response Mechanisms
There is no available research data concerning the induction of oxidative stress or the activation of cellular antioxidant response mechanisms by this compound. Studies in this area would be crucial to understanding its cellular impact, particularly whether it disrupts the balance between reactive oxygen species (ROS) production and antioxidant defenses.
Mechanistic Toxicology of Indoline (B122111) and Carbamate (B1207046) Scaffolds
While specific toxicological data for this compound is not available, an understanding of the potential toxicities can be inferred from the known toxicological profiles of its constituent chemical structures: the indoline scaffold and the carbamate group.
The indoline scaffold is a heterocyclic motif present in numerous biologically active compounds. ekb.eg While many indoline derivatives have shown therapeutic potential, including anticancer, anti-inflammatory, and antioxidant properties, the toxicological profile of the core structure is of interest. ekb.egnih.gov The indoline ring is a key component in various pharmaceuticals and its biological activity is highly dependent on the nature and position of its substituents. researchgate.netnih.gov Some indole (B1671886) derivatives, a related class of compounds, have been found to induce apoptosis in cancer cells. nih.gov The focus of much of the research on indoline scaffolds has been on their therapeutic applications rather than their inherent toxicity. ekb.egacs.org
The carbamate group , on the other hand, is well-known in the context of toxicology, primarily due to its use in pesticides. nih.govnumberanalytics.comnih.gov Carbamates exert their primary toxic effect through the inhibition of the enzyme acetylcholinesterase (AChE). numberanalytics.comjpmsonline.com This inhibition is typically reversible, unlike the irreversible inhibition caused by organophosphates. nih.govnih.gov The blockage of AChE leads to an accumulation of the neurotransmitter acetylcholine (B1216132) at nerve synapses, resulting in overstimulation of muscarinic and nicotinic receptors. numberanalytics.comtaylorandfrancis.com This can lead to a range of symptoms associated with cholinergic toxicity. jpmsonline.com The severity of carbamate poisoning depends on the specific compound and the level of exposure. nih.gov
The toxicological profile of this compound would therefore be influenced by the interplay between the indoline core and the attached tert-butyl carbamate group. The carbamate moiety introduces a potential for neurotoxicity via AChE inhibition, a hallmark of this chemical class. nih.govnumberanalytics.com
Preclinical Toxicity Evaluation in Relevant Animal Models
Consistent with the lack of in vitro data, there are no publicly accessible preclinical toxicity studies for this compound in animal models. Such studies are essential for determining the systemic effects of the compound, identifying potential target organs for toxicity, and establishing a preliminary safety profile.
Future Research Directions and Translational Perspectives
Exploration of Novel Therapeutic Applications Beyond Current Scope
The indoline (B122111) scaffold is a privileged structure in medicinal chemistry, known for a wide array of biological activities including anticancer, anti-inflammatory, and neuroprotective effects. ekb.egresearchgate.net Carbamate (B1207046) derivatives have also been successfully developed as drugs, notably as enzyme inhibitors. researchgate.net The combination of these two moieties in tert-Butyl indolin-6-ylcarbamate suggests several promising avenues for novel therapeutic applications.
Neurodegenerative Diseases: Research has demonstrated that carbamate derivatives of indolines can act as potent cholinesterase inhibitors and antioxidants, making them promising candidates for the treatment of Alzheimer's disease. nih.govacs.orgfigshare.com Specifically, the introduction of carbamate groups at various positions on the indoline ring conferred both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitory activity. nih.govacs.org Future studies could investigate whether this compound or its analogues exhibit similar enzyme-inhibiting properties and neuroprotective effects.
Inflammatory Disorders: Certain indoline carbamates have been shown to reduce lung injury and pro-inflammatory cytokines in preclinical models. nih.gov These compounds were found to inhibit pro-inflammatory mediators in macrophages through pathways involving p38 MAPK, AP-1, and NF-κB. nih.gov This suggests that this compound could be investigated for its potential in treating inflammatory conditions such as chronic obstructive pulmonary disease (COPD), rheumatoid arthritis, or inflammatory bowel disease.
Oncology: The indoline structure is a core component of several approved anticancer drugs. mdpi.com The carbamate group, on the other hand, is present in various chemotherapeutic agents and can modulate the biological activity of parent molecules. nih.gov The potential of this compound as an anticancer agent could be explored, focusing on its effects on cell proliferation, apoptosis, and angiogenesis in various cancer cell lines.
Infectious Diseases: The indoline scaffold has been identified as a promising starting point for the development of new antibacterial and antiparasitic agents, including for challenging diseases like human African trypanosomiasis. acs.orgnih.govdundee.ac.uk Future research could screen this compound for activity against a panel of clinically relevant pathogens.
A summary of potential therapeutic applications for indoline carbamates is presented in the table below.
| Therapeutic Area | Potential Mechanism of Action | Supporting Evidence for Indoline Carbamates |
| Neurodegenerative Diseases | Cholinesterase inhibition, Antioxidant activity | Demonstrated AChE and BuChE inhibition and neuroprotection. nih.govacs.orgfigshare.com |
| Inflammatory Disorders | Inhibition of pro-inflammatory mediators (e.g., TNF-α, IL-6) | Reduction of lung injury and cytokines in preclinical models. nih.gov |
| Oncology | Kinase inhibition, Anti-proliferative effects | Indoline is a known anticancer scaffold; carbamates are present in chemotherapy drugs. mdpi.comnih.gov |
| Infectious Diseases | Antimicrobial and antiparasitic activity | Indoline derivatives show promise against various pathogens. acs.orgnih.govdundee.ac.uk |
Development of Advanced Delivery Systems and Formulations for Research Models
The physicochemical properties of this compound, particularly its likely hydrophobic nature, may present challenges for its use in aqueous-based research models and eventual clinical translation. nih.gov Therefore, the development of advanced delivery systems is crucial.
Lipid-Based Nanoparticles: For hydrophobic drugs, lipid-based nanoparticles such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) offer a viable strategy to enhance solubility and oral bioavailability. nih.govnih.govacs.org These formulations can encapsulate lipophilic compounds within a lipid core, improving their dispersion in aqueous media and protecting them from degradation. nih.gov Future research could focus on formulating this compound into SLNs or NLCs to facilitate its administration in preclinical studies.
Polymeric Micelles: Polymeric micelles, formed from the self-assembly of amphiphilic block copolymers, provide another effective nanoformulation for poorly soluble drugs. nih.govyoutube.com These systems have a hydrophobic core that can solubilize compounds like this compound, and a hydrophilic shell that ensures stability in aqueous environments. nih.gov For potential applications in neurodegenerative diseases, polymeric micelles could be further engineered for nose-to-brain delivery, bypassing the blood-brain barrier. nih.gov
The table below outlines potential advanced delivery systems for this compound.
| Delivery System | Rationale for Use | Potential Advantages for Research Models |
| Solid Lipid Nanoparticles (SLNs) | Encapsulation of hydrophobic compounds. acs.org | Improved solubility, enhanced stability, potential for oral delivery. nih.govnih.gov |
| Nanostructured Lipid Carriers (NLCs) | Similar to SLNs with improved drug loading capacity. acs.org | Higher drug encapsulation efficiency, reduced drug expulsion during storage. acs.org |
| Polymeric Micelles | Solubilization of poorly soluble molecules in the hydrophobic core. nih.gov | High stability upon dilution, potential for targeted delivery and CNS delivery. nih.govunc.edu |
Investigation into Synergistic Effects with Established Therapeutic Agents
Combination therapy is a cornerstone of modern medicine, often leading to enhanced efficacy and reduced side effects. Investigating the synergistic potential of this compound with existing drugs is a critical step in its translational development.
Oncology: If this compound demonstrates anticancer activity, its combination with standard-of-care chemotherapeutics or targeted agents should be explored. For instance, if it acts as a kinase inhibitor, a common mechanism for indole-based anticancer drugs, combining it with other signaling pathway inhibitors could lead to synergistic cell killing. mdpi.com
Inflammatory Diseases: In the context of inflammatory disorders, this compound could be tested in combination with non-steroidal anti-inflammatory drugs (NSAIDs) or corticosteroids. Such combinations could allow for lower doses of each agent, potentially reducing the side effects associated with long-term use of conventional anti-inflammatory drugs.
Neurodegenerative Diseases: For Alzheimer's disease, combining a cholinesterase inhibitor like a potential indoline carbamate with other therapeutic modalities, such as anti-amyloid or anti-tau therapies, could offer a multi-pronged approach to tackling the complex pathology of the disease.
Addressing Remaining Research Gaps in Chemical Biology and Pharmacology of Indoline Carbamates
Despite the promise of the indoline carbamate scaffold, significant research gaps remain that need to be addressed to fully understand its therapeutic potential.
Target Identification and Mechanism of Action: A primary research gap is the identification of the specific molecular targets of this compound. While the general activities of indolines and carbamates are known, the precise proteins or pathways modulated by this specific hybrid molecule are unknown. nih.govnih.gov High-throughput screening and chemoproteomics approaches could be employed to identify its binding partners.
Structure-Activity Relationship (SAR) Studies: Systematic medicinal chemistry efforts are needed to establish a clear SAR for the indoline carbamate scaffold. This would involve synthesizing a library of analogues with modifications to the indoline ring, the carbamate linker, and the tert-butyl group to understand how these structural changes affect biological activity and selectivity.
Pharmacokinetics and Metabolism: There is a lack of data on the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Understanding its metabolic stability and identifying its major metabolites are crucial for optimizing its drug-like properties. acs.org The carbamate moiety itself can influence metabolic stability, and this needs to be carefully evaluated. researchgate.netacs.org
Bioisosteric Replacement: To improve potency, selectivity, or pharmacokinetic properties, future research could explore the bioisosteric replacement of the carbamate group. nih.govdrughunter.comdrugdesign.org Functional groups such as amides, ureas, or sulfonamides could be investigated as potential replacements to fine-tune the molecule's properties while retaining its desired biological activity. nih.gov
Q & A
Basic: What synthetic methodologies are most effective for preparing tert-Butyl indolin-6-ylcarbamate, and how can reaction parameters be optimized?
Answer:
The synthesis of this compound typically involves carbamate formation via reaction of an amine precursor with tert-butyl carbonate or chloroformate derivatives. Key steps include:
- Protection of the indoline amine : Use tert-butoxycarbonyl (Boc) groups to protect reactive amines, as demonstrated in analogous syntheses of tert-butyl carbamates .
- Optimization of solvents and catalysts : Polar aprotic solvents (e.g., DMF, THF) and bases like triethylamine enhance reaction efficiency. Catalytic methods involving acid or metal catalysts (e.g., MgO–CeO₂ systems) can improve yields in transesterification steps .
- Purification : Column chromatography or recrystallization ensures ≥96% purity, as reported for similar compounds .
Basic: What analytical techniques are critical for characterizing this compound’s structural and physicochemical properties?
Answer:
- Spectroscopy :
- Crystallography : Single-crystal X-ray diffraction resolves stereochemistry and packing motifs, as seen in layered tert-butyl peroxide hydrates .
- Mass Spectrometry (LC-MS) : Validate molecular weight (C₁₃H₁₈N₂O₂, MW 234.29 g/mol) and fragmentation patterns .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles to prevent skin/eye contact.
- Ventilation : Work in fume hoods to avoid inhalation; if exposed, move to fresh air immediately .
- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture .
Advanced: How can conflicting data on this compound’s solubility and stability be resolved?
Answer:
- Controlled Stability Studies : Conduct accelerated degradation tests under varied pH, temperature, and humidity. Compare results with ISO 17034-certified reference standards .
- Solvent Screening : Use Hansen solubility parameters to identify optimal solvents (e.g., DCM for lipophilic tert-butyl groups) .
- Data Reconciliation : Cross-validate findings using multiple techniques (e.g., HPLC purity assays vs. NMR integration) .
Advanced: What strategies enable regioselective modification of this compound for structure-activity relationship (SAR) studies?
Answer:
- Functional Group Tolerance : Introduce substituents at the indoline 5-position via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to minimize Boc deprotection .
- Steric Effects : Utilize bulky tert-butyl groups to direct electrophilic substitutions to less hindered sites .
- Computational Modeling : DFT calculations predict electronic effects of modifications on carbamate reactivity .
Advanced: What validated chromatographic methods are suitable for quantifying this compound in biological matrices?
Answer:
- HPLC-DAD : Use C18 columns (e.g., 5 µm, 250 × 4.6 mm) with isocratic elution (ACN:H₂O, 70:30 v/v) and UV detection at 254 nm .
- LC-MS/MS : Employ ESI+ mode for ionization (m/z 235.1 → 179.0) with deuterated internal standards to enhance accuracy .
- Validation Parameters : Assess linearity (R² ≥0.99), LOD/LOQ (≤10 ng/mL), and recovery rates (85–115%) per ICH guidelines .
Advanced: How do catalytic systems influence the scalability of this compound synthesis?
Answer:
- Heterogeneous Catalysts : MgO–CeO₂ mixed oxides improve turnover in transesterification steps by reducing side reactions .
- Phase-Transfer Catalysis : Tetrabutylammonium bromide enhances Boc protection kinetics in biphasic systems .
- Flow Chemistry : Continuous reactors with immobilized catalysts increase throughput and reduce waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
